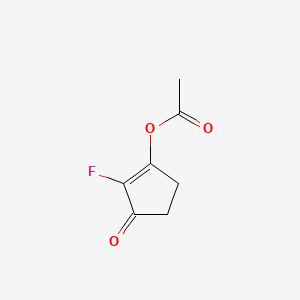
2,2-Dihydroxy-1-mesitylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dihydroxy-1-mesitylethanone is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of two hydroxyl groups and a mesityl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-1-mesitylethanone can be achieved through several methods. One common approach involves the reaction of mesityl oxide with formaldehyde in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions typically include:
Reagents: Mesityl oxide, formaldehyde, base (e.g., sodium hydroxide)
Solvent: Water or an organic solvent like ethanol
Temperature: Room temperature to moderate heating
Oxidizing Agent: Hydrogen peroxide or another suitable oxidant
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dihydroxy-1-mesitylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of mesityl glyoxal or mesityl acetic acid.
Reduction: Formation of mesityl ethanol.
Substitution: Formation of mesityl ethers or esters.
Applications De Recherche Scientifique
2,2-Dihydroxy-1-mesitylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dihydroxy-1-mesitylethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The mesityl group can interact with hydrophobic regions of proteins, potentially altering their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dihydroxy-1,1’-binaphthyl: Similar in having two hydroxyl groups but differs in the aromatic backbone.
2,2-Dihydroxy-1,1’-azobenzimidazole: Contains hydroxyl groups and an azobenzimidazole structure.
Uniqueness
2,2-Dihydroxy-1-mesitylethanone is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2,2-dihydroxy-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5,11,13-14H,1-3H3 |
Clé InChI |
CRBLCVRWBUAGPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)C(O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,7-dihydro-2H-[1,4]dioxino[2,3-c]carbazol-3-ylmethyl)-2-(2-methoxyphenoxy)ethanamine](/img/structure/B13836313.png)
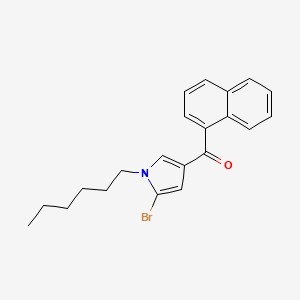

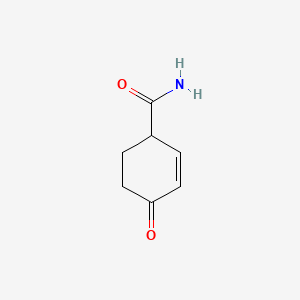


![methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate](/img/structure/B13836370.png)
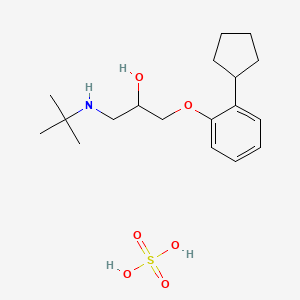
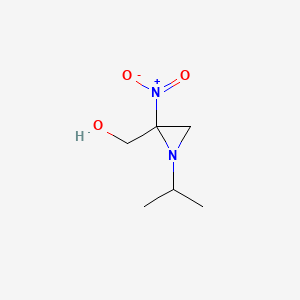


![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)
